
N'~1~,N'~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide
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Overview
Description
N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE is an organic compound characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a benzene-1,4-dicarbohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,4-dicarbohydrazide with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Known for its use in chemiluminescence reactions.
2,4,6-Trichlorophenol: A related compound with different chemical properties and applications.
Uniqueness
N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H12Cl6N4O2 |
---|---|
Molecular Weight |
553.0 g/mol |
IUPAC Name |
1-N',4-N'-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C20H12Cl6N4O2/c21-11-5-13(23)17(14(24)6-11)27-29-19(31)9-1-2-10(4-3-9)20(32)30-28-18-15(25)7-12(22)8-16(18)26/h1-8,27-28H,(H,29,31)(H,30,32) |
InChI Key |
JPTNPJIPYZITIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)NNC3=C(C=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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